molecular formula C5H6O6 B029814 4-Hydroxy-2-oxoglutaric acid CAS No. 1187-99-1

4-Hydroxy-2-oxoglutaric acid

Cat. No. B029814
CAS RN: 1187-99-1
M. Wt: 162.1 g/mol
InChI Key: WXSKVKPSMAHCSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Syntheses of 4-Hydroxy-2-oxoglutaric acid and its derivatives involve various strategies, including enzymatic reactions and chemical synthesis. Notably, an efficient and stereospecific synthesis starting from trans-4-hydroxy-L-proline highlights the adaptability of methods to obtain this compound and its derivatives (Tanaka & Sawanishi, 1998). Additionally, the biotechnological production of related 2-oxocarboxylic acids offers a "green" alternative for obtaining these valuable chemical building blocks (Stottmeister et al., 2005).

Molecular Structure Analysis

The study of molecular structures, such as 4-Hydroxy-2-oxoglutaric acid and related compounds, emphasizes the importance of the arrangement of atoms and the formation of specific functional groups. The design and characterization of cocrystals involving hydroxybenzamide and dicarboxylic acids, for example, shed light on the modular nature of synthons in crystal engineering (Tothadi & Desiraju, 2012).

Chemical Reactions and Properties

4-Hydroxy-2-oxoglutaric acid participates in various chemical reactions, including its role as a substrate or inhibitor in enzymatic processes. Its inhibitory action on tetrapyrrole biosynthesis in plants, for example, underscores its biological relevance (Elich & Lagarias, 1988).

Physical Properties Analysis

The physical properties of 4-Hydroxy-2-oxoglutaric acid, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in both research and industrial settings. While specific studies on these properties were not highlighted in the search, they are typically determined using standard analytical techniques in chemistry.

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-2-oxoglutaric acid, including its reactivity with other chemical species, its role in catalysis, and its behavior under various conditions, are central to its utility in synthetic chemistry and biochemistry. For instance, its involvement in the synthesis of meso-2,4-diaminoglutaric acid provides insights into the stereochemical aspects of synthesis (Avenoza et al., 1996).

Scientific Research Applications

Impact on Bone and Cartilage Development

4-Hydroxy-2-oxoglutaric acid, as a precursor to hydroxyproline, plays a significant role in bone development. Studies have shown that dietary supplementation with 2-Oxoglutaric acid (a variant of 4-Hydroxy-2-oxoglutaric acid) influences cartilage tissue, impacting growth plate and articular cartilage in animals. This supplementation has been linked to increased bone mineral density and overall bone development, particularly in growing rats and pigs, indicating its potential in supporting skeletal growth and health (Dobrowolski et al., 2013); (Tomaszewska et al., 2015).

Enzymatic Reactions and Bioactivity

4-Hydroxy-2-oxoglutaric acid is involved in various enzymatic reactions. For instance, it acts as a substrate in prolyl 4-hydroxylase assays, playing a crucial role in collagen biosynthesis. The enzymatic reactions involving this acid are integral to understanding metabolic pathways and developing assays for enzyme activity analysis (Cunliffe et al., 1986).

Pharmaceutical and Biotechnological Applications

In biotechnology, 4-Hydroxy-2-oxoglutaric acid and its derivatives show potential as building blocks for organic syntheses. These compounds offer opportunities for creating functionalized compounds that are challenging to produce through classical chemical synthesis. Their applications in "White Biotechnology" highlight their significance in creating environmentally friendly and sustainable chemical products (Stottmeister et al., 2005).

Biological Signaling and Regulation

This compound also plays a role in biological signaling, acting as a regulator metabolite in various metabolic pathways. Its presence can influence the synthesis of other important molecules like cyclic AMP, demonstrating its crucial role in cellular metabolic processes (Huergo & Dixon, 2015).

properties

IUPAC Name

2-hydroxy-4-oxopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSKVKPSMAHCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862580
Record name 2-Hydroxy-4-oxopentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxy-2-oxoglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxy-2-oxoglutaric acid

CAS RN

1187-99-1
Record name 4-Hydroxy-2-oxoglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Keto-4-hydroxyglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-oxoglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Pseudomonas putida ATCC 795 strain was inoculated into 9 ml of L medium and cultured for 16 hours at 30° C. with shaking. Whole amount of this culture was then inoculated into 300 ml of GMS medium in 2 liter volume Erlenmeyer flask and cultured for 20 hours at 30° C. with shaking. The resulting culture was centrifuged, the collected cells were resuspended in 60 ml of the reactant solution (b), and the suspension was stirred in 300-ml beaker while maintaining pH at 6.5 with 1N sulfuric acid. After 6 hours, 3 ml of 2M sodium pyruvate and 3 ml of 2M sodium glyoxylate were added. After 24 hours from the starting point of this reaction, the cells were removed from the suspension by centrifugation, and the amount of 4-hydroxy-2-ketoglutaric acid formed in the supernatant was determined by HPLC. The amount of L-4-hydroxy-2-ketoglutaric acid was determined to be 150 mM and D-form was not detected.
[Compound]
Name
solution ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
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Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
reactant
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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